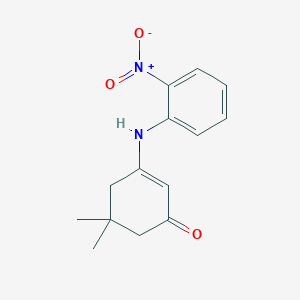

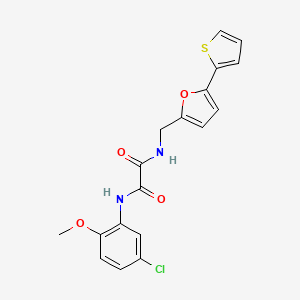

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one, also known as DMN-2-C, is a cyclic nitroaniline compound with a unique set of properties. This compound has been studied extensively in laboratory experiments due to its ability to act as a catalyst for various chemical reactions. DMN-2-C has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry.

Applications De Recherche Scientifique

Intramolecular Reactions and Molecular Structure

- The intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts have been explored, demonstrating the formation of unique compounds such as 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one through cyclohexane-1,3-dione and 4-bromo-β-nitrostyrene reactions. The study provided insights into the crystal structure and established the structures from NMR spectra and X-ray crystallography, highlighting the significance of hydrogen bonding in the crystal formation (Ansell, Moore, & Nielsen, 1971).

Hydrogen Bonding and Spectral Considerations

- Research on phenylhydrazone derivatives of dimedone (a related compound) has been conducted to understand the impact of intramolecular hydrogen bonding on their spectral properties. This includes studies on compounds with o-nitro-group substituents and their enhanced low-field chemical shifts, which imply a bifurcated hydrogen bonding environment (Drew, Vickery, & Willey, 1982).

Stereoselective Michael Addition Reactions

- The stereoselective Michael addition reactions of 5-glyco-4-nitrocyclohex-1-enes have been investigated, showing that these reactions proceed in a way that leads to the formation of single adducts with significant implications for the synthesis of complex organic molecules (Areces et al., 1998).

Electronic Spectroscopy and Molecular Interactions

- Studies on the absorption and fluorescence spectra of compounds similar to 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one have been conducted to understand their interaction with polar molecules and their potential for forming complexes, which is crucial for applications in molecular sensors and probes (Belletěte et al., 1986).

Chemotherapy Applications

- Although not directly related to 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one, research on related compounds demonstrates their potential in chemotherapy, especially in the context of malignant melanoma treatment in experimental models. This research highlights the broader implications of such compounds in medical applications (Povlsen & Jacobsen, 1975).

Propriétés

IUPAC Name |

5,5-dimethyl-3-(2-nitroanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2)8-10(7-11(17)9-14)15-12-5-3-4-6-13(12)16(18)19/h3-7,15H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAOOSYZHKTJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid](/img/structure/B2944821.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)

![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944837.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2944838.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)